4-Chloro-6,7,8-trifluoroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6,7,8-trifluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3N/c10-5-1-2-14-9-4(5)3-6(11)7(12)8(9)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGDQNKFLFUHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(C(=C2F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300950 | |
| Record name | 4-Chloro-6,7,8-trifluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020087-33-5 | |
| Record name | 4-Chloro-6,7,8-trifluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020087-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7,8-trifluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 6,7,8 Trifluoroquinoline and Its Precursors
De Novo Cyclization Strategies for the Quinoline (B57606) Core with Trifluoro- and Chloro-Substitution
The construction of the quinoline ring system from acyclic precursors, known as de novo synthesis, offers a direct route to incorporating the desired trifluoro and chloro substituents. Several classical and modern cyclization strategies have been adapted for this purpose.
Modified Skraup-Doebner-von Miller Quinolines Syntheses for Halogenated Anilines
The Skraup-Doebner-von Miller reaction, a cornerstone of quinoline synthesis, traditionally involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. wikipedia.org In the context of synthesizing 4-Chloro-6,7,8-trifluoroquinoline, this would necessitate starting with a highly halogenated aniline, such as 2,3,4-trifluoroaniline (B1293922). The reaction typically proceeds by the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to furnish the quinoline ring. nih.gov
The efficiency and regioselectivity of this reaction can be influenced by the nature of the substituents on the aniline ring and the reaction conditions. For instance, the use of acrolein diethyl acetal (B89532) as a three-carbon annulation partner with various anilines has been shown to be an effective modification of the traditional Doebner-von Miller reaction. lookchem.com Studies have shown that the reaction of anilines with γ-aryl-β,γ-unsaturated α-ketoesters can lead to a reversal of the typical regiochemistry, yielding 2-carboxy-4-arylquinolines. researchgate.net
Table 1: Examples of Skraup-Doebner-von Miller Type Reactions
| Aniline Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Reference |
| Aniline | α,β-Unsaturated Carbonyl | Lewis or Brønsted Acids | Substituted Quinoline | wikipedia.org |
| 4-Isopropylaniline | Pulegone (13C-labeled) | Not specified | Labeled Quinoline Derivative | wikipedia.org |
| Halogenated Anilines | Acrolein Diethyl Acetal | 6N HCl | Halogenated Quinoline | lookchem.com |
Adaptations of Friedländer, Combes, and Knorr Quinoline Cyclization Routes
The Friedländer synthesis provides a versatile method for quinoline formation by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction can be catalyzed by acids or bases. jk-sci.com For the synthesis of the target compound, a 2-amino-3,4,5-trifluorobenzaldehyde or a related ketone would be a key starting material. The reaction's success hinges on the reactivity of the carbonyl compound and the cyclization conditions. organic-chemistry.org Microwave irradiation and the use of solid acid catalysts like Nafion have been employed to create more environmentally friendly Friedländer syntheses. jk-sci.commdpi.com
The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgquimicaorganica.orgwikiwand.com A key intermediate in this reaction is a Schiff base, which undergoes cyclization. wikipedia.org To produce a trifluoro-substituted quinoline, a trifluoroaniline would be reacted with an appropriate β-diketone. The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org For instance, using chloro- or fluoroanilines has been observed to favor the formation of 4-CF₃ regioisomers in certain cases. wikipedia.org
The Knorr quinoline synthesis typically involves the reaction of a β-ketoanilide with sulfuric acid to yield a 2-hydroxyquinoline (B72897). iipseries.org To apply this to the synthesis of the target molecule, a β-ketoanilide derived from a trifluoroaniline would be required. The resulting 2-hydroxyquinoline could then be further functionalized.
Table 2: Comparison of Friedländer, Combes, and Knorr Syntheses
| Synthesis Name | Starting Materials | Key Intermediate | Product Type | Reference |
| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Imine | Substituted Quinoline | wikipedia.orgnih.gov |
| Combes | Aniline + β-Diketone | Schiff Base | Substituted Quinoline | wikipedia.orgresearchgate.net |
| Knorr | β-Ketoanilide | Not specified | 2-Hydroxyquinoline | iipseries.org |
Multicomponent Reactions and Cascade Annulations for Direct Quinoline Formation
Modern synthetic strategies increasingly utilize multicomponent reactions and cascade annulations to construct complex molecules like this compound in a single, efficient step. These methods offer advantages in terms of atom economy and reduced workup procedures.
One such approach involves a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which has been shown to be a catalyst- and additive-free method for generating multiply substituted quinolines. nih.govorganic-chemistry.org This method demonstrates tolerance for various functional groups, including trifluoromethyl groups. organic-chemistry.org Another strategy is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a sequential denitrogenative addition followed by intramolecular cyclization. nih.gov
Copper-catalyzed cascade annulations have also been developed. For example, a CuOTf-catalyzed [2 + 2 + 2] annulation of diaryliodonium salts, carbodiimides, and alkynes can produce various quinoline derivatives. acs.org These methods showcase the power of transition metal catalysis in forging multiple C-C and C-N bonds in a single operation.
Regioselective Halogenation and Functionalization of Existing Quinoline Scaffolds
An alternative approach to synthesizing this compound involves the initial synthesis of a quinoline core, followed by the stepwise introduction of the halogen atoms. This strategy relies on the ability to control the regioselectivity of halogenation reactions on the quinoline ring.
Direct Halogenation Approaches (e.g., Electrophilic and Radical Halogenation)
Direct halogenation of the quinoline ring can be achieved through electrophilic or radical pathways. Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring at positions 5 and 8 due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring. quimicaorganica.org However, the site-selective halogenation of substituted quinolines can be challenging. nih.gov
For instance, the electrophilic halogenation of 8-quinolinol has been studied, providing insights into the reactivity of the quinoline nucleus. acs.org Metal-free protocols for the remote C5-H halogenation of 8-substituted quinolines have been developed using reagents like trihaloisocyanuric acid. rsc.orgrsc.org These reactions often proceed via a radical mechanism. rsc.org The presence of directing groups on the quinoline ring can significantly influence the position of halogenation.
Nucleophilic Displacement of Hydrogen or Other Leaving Groups
Nucleophilic aromatic substitution (SNAᵣ) offers another avenue for introducing halogen atoms, particularly the chloro group at the 4-position. The 4-position of the quinoline ring is activated towards nucleophilic attack, especially if an electron-withdrawing group is present elsewhere on the ring.
The synthesis of 4-chloroquinolines can be achieved by the chlorination of 4-quinolinols. acs.org For example, 4-hydroxy-8-methylquinolin-2(1H)-one can be converted to 2,4-dichloro-8-methylquinoline, which upon acid hydrolysis yields 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com The chlorine atom at the 4-position is then susceptible to nucleophilic displacement.
Furthermore, the direct nucleophilic substitution of hydrogen (SNH) is an emerging and powerful tool in C-H functionalization. rsc.orgrsc.orgresearchgate.net This method avoids the need for pre-functionalization of the aromatic ring. Vicarious nucleophilic substitution (VNS) is a specific type of SNH that has been studied in nitroquinolines, demonstrating the potential for direct amination. mdpi.com While not a direct halogenation method, the principles of activating the quinoline ring for nucleophilic attack are relevant. A process for preparing 4-chloroquinolines involves reacting a β-anilinopropanoic acid derivative with a chlorinating agent in the presence of an oxidizing agent. google.com
Table 3: Halogenation and Functionalization Approaches
| Reaction Type | Substrate | Reagent(s) | Product | Reference |
| Electrophilic Halogenation | 8-Substituted Quinoline | Trihaloisocyanuric Acid | C5-Halogenated Quinoline | rsc.orgrsc.org |
| Nucleophilic Substitution | 4-Quinolinol | Chlorinating Agent (e.g., POCl₃) | 4-Chloroquinoline | acs.org |
| Nucleophilic Substitution | 2,4-Dichloro-8-methylquinoline | Dilute Dichloroacetic Acid | 4-Chloro-8-methylquinolin-2(1H)-one | mdpi.com |
| Nucleophilic Substitution of Hydrogen | Nitroquinoline | Potassium 9H-carbazol-9-ide | Aminated Nitroquinoline | mdpi.com |
Transition Metal-Catalyzed Cross-Coupling Reactions in Halogenated Quinoline Synthesis
The synthesis of functionalized quinoline derivatives, particularly those bearing halogen atoms, has been significantly advanced by the use of transition metal catalysts. scilit.com These methods offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental in constructing the carbon skeleton of substituted quinolines from halogenated precursors. researchgate.net These reactions, which earned their developers the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis by enabling the efficient formation of C-C bonds. fiveable.me The general reactivity order for the halide in these reactions is I > Br > Cl. fiveable.me
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. It is widely used for creating biaryl compounds. For instance, the reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with various aryl boronic acids, catalyzed by palladium, yields the coupled products in high yields. researchgate.net
Heck Reaction: The Heck reaction forms a C-C bond by reacting an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orglibretexts.org This method is particularly useful for introducing alkenyl substituents. For example, 7-chloro-6-phenylquinoline-5,8-dione has been synthesized via a Heck reaction, with the yield depending on the specific reaction conditions and ligands used. researchgate.net
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.orgyoutube.com It is a reliable method for introducing alkynyl moieties onto the quinoline core. Studies on di-halogenated quinolines, such as 2-bromo-4-iodo-quinoline, show that the reaction is regioselective, with the alkyne preferentially adding to the more reactive iodide position. libretexts.org
| Reaction Name | Description | Typical Substrates | Catalyst System | Key Feature |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Couples an organoboron reagent with an organic halide. researchgate.net | Halogenated quinoline, Arylboronic acid | Pd(0) complex (e.g., Pd(PPh3)4) | Forms aryl-quinoline bonds. researchgate.net |
| Heck Reaction | Couples an alkene with an organic halide. organic-chemistry.org | Halogenated quinoline, Alkene | Pd(0) complex (e.g., Pd(OAc)2) | Forms alkenyl-quinoline bonds. researchgate.net |
| Sonogashira Coupling | Couples a terminal alkyne with an organic halide. wikipedia.org | Halogenated quinoline, Terminal alkyne | Pd(0) complex and Cu(I) salt (e.g., CuI) | Forms alkynyl-quinoline bonds. wikipedia.orglibretexts.org |
Copper- and Nickel-Mediated Approaches for Carbon-Heteroatom Bond Formation
Beyond C-C bonds, the introduction of heteroatoms like nitrogen and oxygen is crucial for modifying the properties of quinoline derivatives. Copper and nickel catalysts are particularly effective for these transformations.
Copper-Catalyzed Amination: Copper-catalyzed reactions are widely used for forming C-N bonds. For instance, an aminoquinoline-directed copper-catalyzed amination of the C(sp2)-H bond in benzoic acid derivatives has been developed using Cu(OAc)2 or (CuOH)2CO3 as the catalyst and air as the oxidant. nih.gov This methodology is highly general, accommodating a wide range of amines, including primary and secondary aliphatic and aromatic amines, as well as various heterocycles. nih.gov Another approach involves the copper-catalyzed amination of terminal alkynes with anthranils to produce 2-aminoquinolines. researchgate.net
Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium for certain cross-coupling reactions. Nickel has been used to catalyze the arylation of electron-deficient heteroarenes, including quinoline, with organozinc reagents. nih.gov Furthermore, nickel-catalyzed coupling of cyclic amines to quinoline has been shown to form C-2 aminated quinoline derivatives. rsc.org
| Metal Catalyst | Reaction Type | Substrates | Example Application | Reference |
|---|---|---|---|---|
| Copper | C-N Bond Formation (Amination) | Benzoic acid derivatives, Various amines | Aminoquinoline-directed C-H amination | nih.gov |
| Copper | C-N Bond Formation (Amination) | Terminal alkynes, Anthranils, Amines | Three-component synthesis of 2-aminoquinolines | researchgate.net |
| Nickel | C-C Bond Formation (Arylation) | Quinoline, Organozinc reagents | Arylation of electron-deficient heteroarenes | nih.gov |
| Nickel | C-N Bond Formation (Amination) | Quinoline, Cyclic amines | N-Oxide-directed C-H/N-H coupling | rsc.org |
C-H Activation and Functionalization Methodologies for Quinoline Derivatives
Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing quinolines, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov This approach allows for the regioselective introduction of various functional groups at positions that might be difficult to access through traditional methods. mdpi.comrsc.org
Transition metals such as palladium, rhodium, iridium, and silver are commonly employed to catalyze these reactions. nih.gov For example, palladium-catalyzed C-H functionalization can introduce aryl, heteroaryl, and alkenyl groups at the C2 position of quinoline N-oxides. mdpi.com Rhodium catalysts have been used for the direct and selective arylation of quinolines at the 8-position. acs.org
The regioselectivity of C-H activation can be controlled by various factors, including the choice of metal catalyst, ligands, and the presence of directing groups on the quinoline substrate. rsc.orgmdpi.comnih.gov For instance, N-oxide-directed C-H/N-H coupling using a nickel catalyst can deliver aminopyridine quinoline analogues. rsc.org Similarly, metal-free methods have been developed for the regioselective halogenation of 8-substituted quinolines at the C5 position. rsc.orgrsc.org
Green Chemistry Principles and Sustainable Synthetic Routes for Polyhalogenated Quinolines
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally benign methods for synthesizing quinolines. rsc.org These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. rsc.orgrsc.org
Solvent-Free and Aqueous Medium Reactions
One of the primary goals of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents.
Solvent-Free Synthesis: Several methods have been developed for synthesizing quinolines under solvent-free conditions. One approach employs a simple, one-step cyclization of ketones and 2-aminobenzophenones using a reusable Hβ zeolite catalyst. rsc.orgrsc.org Another method uses bismuth chloride (BiCl3) to promote the Friedländer reaction between o-aminoaryl ketones and α-methylene ketones under thermal, solvent-free conditions. eurekaselect.com
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A straightforward and efficient Friedländer reaction for synthesizing quinolines from 2-aminobenzaldehyde (B1207257) and various ketones has been successfully conducted in water at 70°C without any catalyst. organic-chemistry.org This method provides high yields and avoids the need for catalysts or surfactants. organic-chemistry.org Additionally, metal-free, selective halogenation of quinoline derivatives has been achieved in water using N-halosuccinimides. rsc.org
Microwave-Assisted and Ultrasonication Techniques
Alternative energy sources like microwaves and ultrasound can significantly enhance reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. ingentaconnect.combenthamdirect.com
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, including the preparation of quinoline derivatives. ingentaconnect.combenthamdirect.comacs.orgnih.gov It has been successfully applied to the Friedländer quinoline synthesis, where using neat acetic acid as both solvent and catalyst under microwave irradiation at 160°C can produce quinolines in just 5 minutes with excellent yields. nih.gov This technique reduces reaction times dramatically compared to conventional methods. nih.gov
Ultrasonication Techniques: Ultrasound irradiation promotes chemical reactions through acoustic cavitation. This technique has been used for the synthesis of quinoline derivatives in aqueous media, often catalyzed by basic ionic liquids. nih.gov The use of ultrasound can lead to milder reaction conditions, shorter reaction times, and higher yields without the need for transition metal catalysts. nih.govresearchgate.net For example, the N-acylation of 8-aminoquinoline (B160924) has been performed under ultrasound irradiation, showing a dramatic decrease in reaction time compared to conventional methods. nih.gov
| Technique | Principle | Advantages | Example Reaction | Reference |
|---|---|---|---|---|
| Solvent-Free Reaction | Eliminates organic solvents, reducing waste and toxicity. | Environmentally friendly, simple work-up, clean reaction. | Zeolite-catalyzed synthesis of 2,4-disubstituted quinolines. | rsc.orgrsc.org |
| Aqueous Medium Reaction | Uses water as a safe and abundant solvent. | Non-toxic, non-flammable, often catalyst-free. | Catalyst-free Friedländer reaction in water at 70°C. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat the reaction mixture. | Drastically reduced reaction times, improved yields, high efficiency. | Rapid Friedländer synthesis in neat acetic acid. | nih.gov |
| Ultrasonication | Uses high-frequency sound waves to induce chemical reactions. | Shorter reaction times, higher yields, milder conditions. | Ionic liquid-catalyzed synthesis in aqueous media. | nih.gov |
Photocatalytic and Biocatalytic Approaches
The pursuit of greener and more sustainable chemical manufacturing has spurred the development of novel synthetic methods that operate under mild conditions with high atom economy. Photocatalysis and biocatalysis have emerged as powerful tools in this regard, offering alternative routes to complex molecules that often circumvent the need for harsh reagents and elevated temperatures. While direct, single-step photocatalytic or biocatalytic synthesis of this compound has not been explicitly reported in the scientific literature, the application of these green methodologies to the synthesis of the core quinoline structure from appropriately substituted precursors presents a viable and forward-looking strategy.
Photocatalytic Approaches to the Quinolines Core
Visible-light photocatalysis has revolutionized organic synthesis by enabling the generation of highly reactive intermediates under exceptionally mild conditions. dechema.de The general approach to quinoline synthesis often involves the photocatalytic activation of anilines and their subsequent reaction with a suitable coupling partner. For the synthesis of the 6,7,8-trifluoroquinoline (B3053293) core, the logical precursor would be 2,3,4-trifluoroaniline.
A plausible photocatalytic route could involve a Povarov-type reaction, where an imine, formed in situ from 2,3,4-trifluoroaniline and an aldehyde, undergoes a [4+2] cycloaddition with an alkene, followed by oxidative aromatization to yield the quinoline ring system. researchgate.net Various photocatalysts, such as ruthenium or iridium complexes, are known to facilitate such transformations. organic-chemistry.org Another potential strategy involves the photocatalytic oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, a method that has been demonstrated for the synthesis of various quinoline derivatives. organic-chemistry.org
However, the high degree of fluorination in 2,3,4-trifluoroaniline presents a potential challenge. The electron-withdrawing nature of the fluorine atoms significantly reduces the nucleophilicity of the aniline nitrogen, which could impede its initial reaction to form the necessary imine intermediate. Overcoming this may require careful optimization of reaction conditions, including the choice of a highly active photocatalyst and appropriate solvent systems.
Table 1: General Conditions for Photocatalytic Quinoline Synthesis
| Catalyst | Reactants | Solvent | Light Source | Reaction Type |
| Ru(bpy)₃Cl₂ | Anilines, Alkenes | Acetonitrile | Blue LEDs | Povarov Reaction |
| Ir(ppy)₃ | 2-Aminobenzyl alcohols, Secondary alcohols | DMSO | Visible Light | Oxidative Cyclization |
| Anthraquinone | 2-Aminobenzyl alcohols, Secondary alcohols | DMSO | Visible Light | Oxidative Cyclization organic-chemistry.org |
Biocatalytic Approaches to the Quinolines Core
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. The synthesis of quinolines via biocatalytic routes often involves the use of oxidoreductases. For instance, monoamine oxidases (MAOs) have been employed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. acs.org
A hypothetical biocatalytic approach to 6,7,8-trifluoroquinoline could involve the enzymatic cyclization of a precursor derived from 2,3,4-trifluoroaniline. However, studies have shown that the presence of halogen substituents on the aromatic ring of THQs can lead to poor conversion rates in MAO-catalyzed reactions. acs.org This suggests that the direct biocatalytic aromatization of a 6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline (B2637781) might be inefficient.
Further research into enzymes capable of tolerating and acting upon highly fluorinated substrates is necessary to develop a viable biocatalytic route to the target molecule.
Table 2: General Conditions for Biocatalytic Quinoline Synthesis
| Enzyme | Substrate | Co-factor/Medium | Reaction Type |
| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Aqueous buffer | Oxidative Aromatization acs.org |
| Horseradish Peroxidase (HRP) | N-cyclopropyl-N-alkylanilines | H₂O₂ | Annulation/Aromatization acs.org |
Synthesis of the 4-Chloro Substituent
A common and well-established method for introducing a chlorine atom at the 4-position of a quinoline ring involves the conversion of a 4-hydroxyquinoline (B1666331) precursor. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com
Therefore, a likely synthetic sequence towards this compound would first involve the construction of 4-hydroxy-6,7,8-trifluoroquinoline. This intermediate could potentially be synthesized through a traditional cyclization reaction, for example, by condensing 2,3,4-trifluoroaniline with a β-ketoester like diethyl malonate, followed by thermal cyclization. Subsequent treatment of the resulting 4-hydroxy-6,7,8-trifluoroquinoline with phosphorus oxychloride would then yield the final product. The electron-deficient nature of the polyfluorinated quinoline ring would make the 4-position susceptible to nucleophilic substitution of the hydroxyl group by chloride.
Table 3: Chlorination of 4-Hydroxyquinolines
| Reagent | Substrate | Solvent | Conditions | Product |
| Phosphorus oxychloride (POCl₃) | 4-Hydroxyquinoline derivatives | Toluene or neat | Reflux | 4-Chloroquinoline derivatives google.com |
| Thionyl chloride (SOCl₂) | 4-Hydroxyquinoline derivatives | DMF (catalytic) | Reflux | 4-Chloroquinoline derivatives |
Mechanistic Investigations into the Reactivity and Chemical Transformations of 4 Chloro 6,7,8 Trifluoroquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Quinoline (B57606) Core
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic and heteroaromatic systems. The quinoline core, particularly when substituted with electron-withdrawing groups like halogens, is highly susceptible to this reaction type. The mechanism typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
Comparative Reactivity of Chloro and Fluoro Substituents Towards Nucleophiles
In the context of 4-Chloro-6,7,8-trifluoroquinoline, the molecule offers multiple sites for potential nucleophilic attack: the carbon bearing the chloro group (C-4) and the carbons bearing the fluoro groups (C-6, C-7, C-8). The relative reactivity of these sites is governed by two main factors: the ability of the halogen to act as a leaving group and the electrophilicity of the carbon atom to which it is attached.
Generally, in SNAr reactions, the C-F bond is significantly stronger than the C-Cl bond, making fluoride a poorer leaving group than chloride under many conditions. However, fluorine's high electronegativity makes the attached carbon more electrophilic and can stabilize the intermediate Meisenheimer complex. Despite this, the C-4 position in the quinoline ring is uniquely activated by the adjacent ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This electronic activation at C-4 is typically the dominant factor, making the chloro substituent at this position significantly more labile than the fluoro substituents on the benzenoid ring. nih.gov Therefore, nucleophilic attack is overwhelmingly expected to occur at the C-4 position, leading to the displacement of the chloride ion.
Regioselectivity and Kinetics of SNAr at C-4, C-6, C-7, and C-8 Positions
The regioselectivity of SNAr reactions on this compound is decisively controlled by the electronic properties of the quinoline ring system. The C-4 position is the most electrophilic site prone to nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the chlorine substituent. In contrast, the C-6, C-7, and C-8 positions, while activated by fluorine atoms, lack the direct resonance stabilization from the heteroatom that C-4 enjoys.
| Position | Halogen Substituent | Predicted Relative Reactivity toward Nucleophiles | Key Influencing Factors |
|---|---|---|---|
| C-4 | Chloro (Cl) | High | Activation by ring nitrogen; Good leaving group ability of chloride. |
| C-6 | Fluoro (F) | Low | Less activated position on the benzenoid ring; Poorer leaving group ability of fluoride. |
| C-7 | Fluoro (F) | Low | Less activated position on the benzenoid ring; Poorer leaving group ability of fluoride. |
| C-8 | Fluoro (F) | Low | Less activated position on the benzenoid ring; Poorer leaving group ability of fluoride. |
Influence of Electronic and Steric Factors on SNAr Pathways
Steric hindrance is not expected to be a major determining factor for reactions at the C-4 position, which is relatively unencumbered. For bulkier nucleophiles, some steric interaction with the hydrogen at C-5 could arise, but this is unlikely to override the strong electronic preference for C-4 substitution. The regiochemical outcome is thus a robust feature of the molecule's reactivity profile.
Electrophilic Aromatic Substitution (EAS) and Halogen Dance Phenomena
Electrophilic aromatic substitution (EAS) on the quinoline nucleus generally occurs on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.org The preferred positions for electrophilic attack are C-5 and C-8, as these lead to the most stable carbocation intermediates (Wheland intermediates) where the aromaticity of the pyridine ring is preserved. quimicaorganica.orgreddit.com
However, for this compound, the benzenoid ring is substituted with three highly electronegative fluorine atoms. These, along with the chloro group and the pyridine nitrogen, exert a powerful deactivating effect on the entire ring system, making it extremely resistant to EAS. masterorganicchemistry.com Reactions would likely require harsh conditions, and the yields would be expected to be low. If substitution were to occur, it would be predicted to take place at the only available position on the benzenoid ring, C-5.
The "Halogen Dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgnih.gov This process is typically initiated by deprotonation with a strong base to form an aryl anion, followed by a series of halogen and metal exchange steps. whiterose.ac.uk For this compound, a strong base like lithium diisopropylamide (LDA) could potentially deprotonate the ring at C-3 or C-5, initiating a cascade that could lead to migration of the chloro or fluoro substituents. This remains a theoretical possibility for this specific molecule in the absence of dedicated studies.
Radical Reactions and Single Electron Transfer (SET) Processes
Polyhalogenated aromatic compounds can participate in reactions involving radical intermediates, often initiated by a single electron transfer (SET) event. An electron-rich species can donate a single electron to the electron-deficient quinoline ring, forming a radical anion. This intermediate can then undergo fragmentation, typically by expelling the most stable leaving group as an anion—in this case, likely the chloride ion—to generate an aryl radical. This radical could then be trapped by a radical scavenger or participate in subsequent propagation steps. While plausible, the exploration of such SET-initiated pathways for this compound is not documented in detail.
Advanced Transition Metal-Catalyzed Reactivity
The presence of distinct carbon-halogen bonds in this compound opens up avenues for selective functionalization using transition metal catalysis. nih.govmdpi.com Palladium-, copper-, and nickel-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov
A key principle in these reactions is the differential reactivity of C-X bonds, which typically follows the order C-I > C-Br > C-Cl >> C-F. The carbon-fluorine bond is exceptionally strong and generally unreactive in standard cross-coupling conditions unless specialized catalysts or conditions are employed. rsc.org Consequently, transition metal-catalyzed reactions on this compound are expected to proceed with high selectivity at the C-4 position, leaving the C-F bonds on the benzenoid ring intact. This predictable selectivity allows for the targeted introduction of a wide range of substituents at the C-4 position, making it a valuable synthetic handle.
| Reaction Type | Predicted Reactive Site | Rationale |
|---|---|---|
| Suzuki-Miyaura Coupling | C-4 (C-Cl bond) | High reactivity of C-Cl bond in Pd-catalyzed cycles compared to C-F bonds. |
| Heck Coupling | C-4 (C-Cl bond) | Preferential oxidative addition into the C-Cl bond. |
| Sonogashira Coupling | C-4 (C-Cl bond) | Selective activation of the C-Cl bond by Pd/Cu catalysts. |
| Buchwald-Hartwig Amination | C-4 (C-Cl bond) | Greater propensity for C-Cl bond cleavage over C-F bonds in catalytic amination. |
Mechanistic Pathways of Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For substrates like 4-chloroquinolines, palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are commonly employed.
The generally accepted mechanism for these reactions involves a catalytic cycle initiated by the oxidative addition of the chloroquinoline to a low-valent transition metal catalyst, typically a Pd(0) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki or Stille couplings) or coordination of an alkene/amine (in Heck or Buchwald-Hartwig couplings). The cycle concludes with reductive elimination, which forms the final product and regenerates the active catalyst.
While this general mechanism is well-established for a variety of chloroquinoline derivatives, specific kinetic and mechanistic data for this compound, including detailed studies on the influence of the three fluorine atoms on the reaction rates and pathways, are not currently documented in peer-reviewed literature.
Table 1: Postulated General Steps in Palladium-Catalyzed Cross-Coupling of 4-Chloroquinolines
| Step | Description | Intermediate Species (General) |
| Oxidative Addition | The 4-chloroquinoline substrate reacts with the Pd(0) catalyst, breaking the C-Cl bond. | Quinolyl-Pd(II)-Cl complex |
| Transmetalation | An organometallic coupling partner (e.g., organoboron) transfers its organic group to the palladium center. | Di-organo-Pd(II) complex |
| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the product. | Pd(0) catalyst (regenerated) |
Note: This table represents a generalized pathway. Specific ligand effects and reaction conditions can alter the mechanism.
C-H Functionalization Mechanisms on Halogenated Quinoline Substrates
Direct C-H functionalization represents an atom-economical strategy for modifying heterocyclic scaffolds. For quinoline substrates, the nitrogen atom can act as an internal directing group, facilitating the activation of C-H bonds at the C2 and C8 positions.
The mechanism typically involves the coordination of a transition metal (e.g., Pd, Rh, Ru) to the quinoline nitrogen. This brings the metal catalyst into proximity with a specific C-H bond, which is then cleaved through processes like concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution. The resulting organometallic intermediate can then react with a coupling partner.
For this compound, the presence of electron-withdrawing fluorine atoms on the benzo-ring would significantly influence the acidity and reactivity of the various C-H bonds. However, specific studies detailing the mechanisms of C-H functionalization on this particular halogenated quinoline substrate have not been reported. The interplay between the directing effect of the quinoline nitrogen and the electronic effects of the fluoro and chloro substituents would be a key area for future investigation.
Rearrangement Reactions and Interconversion Pathways
Research into rearrangement reactions and interconversion pathways specifically involving this compound is not available in the current body of scientific literature. While various rearrangement reactions are known for the quinoline core under specific conditions (e.g., Smiles rearrangement, Beckmann rearrangement of quinoline oximes), no studies have documented such transformations for this polyfluorinated derivative. The high stability of the quinoline aromatic system generally makes rearrangement reactions energetically unfavorable without specific functional group handles or harsh reaction conditions.
Photochemical and Electrochemical Reactivity Studies of this compound
There is a lack of published research on the specific photochemical and electrochemical reactivity of this compound. Photochemical studies on halogenated aromatic compounds often involve light-induced cleavage of the carbon-halogen bond, potentially leading to radical intermediates. Electrochemical studies would be expected to probe the reduction and oxidation potentials of the molecule, which would be significantly influenced by the electron-withdrawing nature of the halogen substituents. However, no such experimental data or detailed studies have been reported for this compound.
Advanced Spectroscopic and Spectrometric Characterization of 4 Chloro 6,7,8 Trifluoroquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For 4-Chloro-6,7,8-trifluoroquinoline, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the proton and carbon framework.
Experimental ¹H NMR data has been reported for this compound in dimethyl sulfoxide (B87167) (DMSO-d₆). The spectrum, recorded at 400 MHz, shows three distinct signals in the aromatic region. nih.gov The assignments are based on their chemical shifts, multiplicities, and coupling constants, which reflect the electronic effects of the chlorine and fluorine substituents.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.93 | d | 4.73 |
| H-3 | 7.95 | d | 4.73 |
| H-5 | 8.08 | ddd | J(H-F) = 10.23, 7.92, 2.30 |
While ¹H NMR provides initial data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure. nih.govsdsu.edupressbooks.pubcolumbia.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a cross-peak between the signals at δ 8.93 (H-2) and δ 7.95 (H-3) would be expected, confirming their adjacent positions on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. columbia.edu It would be used to assign the chemical shifts of C-2, C-3, and C-5 based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for mapping the complete carbon skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is crucial for identifying the quaternary (non-protonated) carbons.
Table of Expected HMBC Correlations:
| Proton | Expected Carbon Correlations (via 2- and 3-bond couplings) |
|---|---|
| H-2 | C-3, C-4, C-8a |
| H-3 | C-2, C-4, C-4a |
| H-5 | C-4, C-6, C-7, C-8a |
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bond connectivity. A NOESY experiment could reveal a spatial correlation between H-5 and the fluorine atom at C-6, providing further conformational details.
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. ucsb.edunih.gov The spectrum provides information on the number of distinct fluorine environments and their coupling to other nuclei.
For this compound, three distinct signals are expected, one for each fluorine atom (F-6, F-7, and F-8). The chemical shifts and coupling patterns are highly sensitive to the local electronic environment.
F-6: This fluorine would likely appear as a doublet of doublets due to coupling with the adjacent F-7 (³JFF) and the nearby H-5 (⁴JHF).
F-7: This fluorine would be expected to show a triplet-like pattern (more accurately, a doublet of doublets) from coupling to its two neighbors, F-6 and F-8 (³JFF).
F-8: This fluorine would appear as a doublet due to coupling with F-7 (³JFF). A smaller, long-range coupling to H-2 might also be observed.
Inter-ring fluorine-fluorine coupling constants in polyfluoroquinolines have been studied and are known to be positive over an odd number of bonds and negative over an even number of bonds. capes.gov.br
Table of Expected ¹⁹F NMR Parameters (based on typical values for fluoroaromatics):
| Fluorine | Expected Chemical Shift Range (ppm vs CFCl₃) | Expected Coupling Pattern | Typical Coupling Constants (Hz) |
|---|---|---|---|
| F-6 | -130 to -150 | dd | ³JF6-F7 ≈ 20; ⁴JF6-H5 ≈ 2-8 |
| F-7 | -150 to -170 | dd (or t) | ³JF7-F6 ≈ 20; ³JF7-F8 ≈ 20 |
| F-8 | -140 to -160 | d | ³JF8-F7 ≈ 20 |
Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both with a nuclear spin of 3/2. wikipedia.org Nuclei with spin > 1/2 possess a quadrupole moment, which interacts strongly with local electric field gradients. nih.govhuji.ac.il For chlorine covalently bonded to a carbon atom in a molecule like this, this interaction (quadrupolar coupling) is very large, leading to extremely fast nuclear relaxation and, consequently, very broad NMR signals—often tens of kilohertz wide. huji.ac.ilresearchgate.net Because of this significant line broadening, ³⁵Cl NMR spectroscopy is generally not a practical or informative technique for the detailed structural analysis of complex organic molecules. nih.gov
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their crystalline or amorphous solid forms. emory.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these orientation-dependent interactions, providing rich information about the local structure, intermolecular packing, and polymorphism. nih.govwiley.com For this compound, ¹³C and ¹⁵N ssNMR could be used to identify the number of crystallographically inequivalent molecules in the unit cell. Furthermore, ssNMR is sensitive to halogen bonding and other intermolecular interactions that dictate the crystal lattice. nih.gov While no specific ssNMR data for this compound has been published, the technique remains a valuable tool for in-depth solid-phase characterization. wiley.com
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its structure and functional groups. iosrjournals.orgnih.gov These techniques are complementary and can be used to confirm the presence of key structural motifs in this compound.
Table of Predicted Characteristic Vibrational Frequencies:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Method |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Quinoline (B57606) Ring C=C/C=N Stretches | 1650 - 1400 | IR, Raman |
| C-F Stretch (Aromatic) | 1400 - 1100 | Strong in IR |
| C-Cl Stretch (Aromatic) | 850 - 700 | IR, Raman |
| C-H Out-of-Plane Bend | 900 - 675 | Strong in IR |
The quinoline ring stretches would appear as a series of sharp bands in the 1650-1400 cm⁻¹ region. The C-F bonds would give rise to very strong absorptions in the IR spectrum, typically between 1400 and 1100 cm⁻¹. libretexts.org The C-Cl stretch is expected at a lower frequency. The substitution pattern on the benzene (B151609) and pyridine rings will influence the exact positions and intensities of these bands. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): The molecular formula of this compound is C₉H₃ClF₃N. HRMS can measure the mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous confirmation of the elemental formula. The calculated monoisotopic mass is 216.9913 Da. An experimental HRMS measurement matching this value would confirm the compound's composition.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. miamioh.eduyoutube.comnih.gov For this compound, several fragmentation pathways can be predicted.
Table of Predicted Key Fragments in MS/MS:
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 216.99 | [C₉H₃ClF₃N]⁺• | (Molecular Ion) |
| 181.99 | [C₉H₃F₃N]⁺• | Cl• |
| 162.00 | [C₉H₂F₂N]⁺• | HF (from [M-Cl]⁺•) |
| 189.98 | [C₈H₂ClF₂N]⁺ | HCN |
| 154.99 | [C₈H₂F₂N]⁺ | HCN (from [M-Cl]⁺•) |
The most prominent initial fragmentation would likely be the loss of the chlorine atom to yield an ion at m/z 181.99. Subsequent fragmentations could involve the loss of HCN from the quinoline ring system or the sequential loss of fluorine atoms, often as HF. researchgate.net The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be evident for all chlorine-containing fragments, further aiding in spectral interpretation.
X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions
No single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in scientific literature. Such a study would be necessary to determine its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms.
A crystallographic study is a prerequisite for the detailed analysis of intermolecular forces. Halogen bonding (involving both chlorine and fluorine), π-π stacking, and other van der Waals forces are crucial for understanding the solid-state structure, but cannot be described without the foundational crystal structure data.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Property Determination
Published electronic absorption (UV-Vis) and emission (fluorescence) spectra for this compound are not available. This information is essential for determining its photophysical properties, such as the wavelengths of maximum absorption and emission, and for analyzing its electronic transitions (e.g., π → π* and n → π*).
Theoretical and Computational Chemistry Studies on 4 Chloro 6,7,8 Trifluoroquinoline
Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics
There are currently no publicly available research articles detailing quantum chemical calculations on 4-Chloro-6,7,8-trifluoroquinoline.
Density Functional Theory (DFT) for Ground State Properties and Reactivity Descriptors
No published studies were found that apply Density Functional Theory to determine the ground state properties and reactivity descriptors of this compound.
Ab Initio and Post-Hartree-Fock Methods for Refined Electronic Structure Insights
A review of scientific databases indicates that no research has been published utilizing ab initio or post-Hartree-Fock methods to provide refined electronic structure insights for this compound.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Regioselectivity
There is no available literature on the Frontier Molecular Orbital (FMO) analysis of this compound.
HOMO-LUMO Energy Gaps and Electron Transfer Potentials
No data has been published regarding the HOMO-LUMO energy gaps or electron transfer potentials for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful avenue to explore the dynamic behavior of this compound at an atomic level. wustl.edubiorxiv.org These simulations can reveal the conformational landscape of the molecule, identifying the most stable arrangements of its atoms and the energy barriers between different conformations. By simulating the molecule's movement over time, researchers can understand its flexibility and how it might adapt its shape to interact with other molecules.
MD simulations are particularly valuable for studying intermolecular interactions. For instance, by placing the quinoline (B57606) derivative in a simulated environment with other molecules (e.g., water, biological macromolecules), it is possible to observe and quantify the non-covalent interactions that govern its behavior. These interactions include hydrogen bonds, halogen bonds, and van der Waals forces, all of which play a crucial role in its chemical and biological activities.
In the context of drug design, MD simulations can be used to model the binding of this compound to a target protein. This allows for the visualization of the binding pose and the identification of key amino acid residues involved in the interaction. The emergence of advanced techniques like Markov state models (MSMs) combined with extensive MD simulations has shown great promise in elucidating complex kinetic landscapes and functionally relevant conformational dynamics of molecules. nih.gov
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)
Computational methods offer a reliable and efficient way to predict the spectroscopic properties of this compound, which can be instrumental in its characterization and identification. elsevier.comdntb.gov.ua
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations, often using DFT methods, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of the compound. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. For example, in related fluoroquinolones, the ¹⁹F NMR signal of a trifluoromethyl group appears as a singlet, confirming its electronic uniformity. nih.gov
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. researchgate.net The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups. For instance, the C-F and C=N stretching vibrations in the quinoline ring would have distinct frequencies. nih.gov
UV-Vis Transitions: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. scispace.com These predictions can help in understanding the electronic structure and chromophoric properties of this compound.
A simplified TD-DFT approach has been developed for the fast computation of electronic spectra for large molecules, making in silico prediction more accessible. scispace.com
Below is a table summarizing the types of spectroscopic parameters that can be predicted in silico for this compound and their significance.
| Spectroscopic Parameter | Computational Method | Significance |
| NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) | DFT (e.g., B3LYP/6-311G(d,p)) | Structural elucidation and confirmation. |
| Vibrational Frequencies (IR, Raman) | DFT (e.g., B3LYP/6-311G(d,p)) | Identification of functional groups and molecular vibrations. |
| UV-Vis Transitions | TD-DFT | Understanding electronic structure and chromophoric properties. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemical compounds based on their molecular structure. researchgate.net This approach is particularly useful for estimating properties that are difficult or time-consuming to measure experimentally. For analogous fluoroquinolone compounds, QSPR models can be developed to predict a range of physical properties.
The process involves generating a set of molecular descriptors for a series of related compounds with known properties. These descriptors, which can encode information about the molecule's topology, geometry, and electronic structure, are then used to build a mathematical model that correlates the descriptors with the property of interest.
For example, a QSPR study on antituberculosis drugs utilized neighborhood degree-based topological indices to predict physical properties. researchgate.net Similarly, research on anti-hepatitis drugs has employed topological indices to establish relationships with properties like boiling point, melting point, density, and vapor pressure.
For this compound and its analogs, QSPR models could be developed to predict properties such as:
Boiling Point: Important for purification and handling.
Melting Point: Characterizes the solid-state properties.
Solubility: Crucial for formulation and bioavailability.
Dipole Moment: Influences intermolecular interactions and polarity.
Polarizability: Affects how the molecule interacts with electric fields.
These predicted properties can guide the synthesis and application of new quinoline derivatives with desired physical characteristics. The use of advanced regression techniques, such as support vector regression, has been shown to improve the predictive power of QSPR models compared to classical linear regression. researchgate.net
The table below provides examples of physical properties that can be predicted using QSPR models for compounds analogous to this compound.
| Physical Property | Importance in Chemical Research |
| Boiling Point | Distillation and purification processes. |
| Melting Point | Compound characterization and purity assessment. |
| Density | Material science and formulation development. |
| Vapor Pressure | Understanding volatility and environmental fate. |
| LogP | Lipophilicity and membrane permeability. |
Applications of 4 Chloro 6,7,8 Trifluoroquinoline As a Versatile Chemical Synthon and Precursor
Building Block for the Synthesis of Diverse Polyhalogenated Heterocyclic Systems
4-Chloro-6,7,8-trifluoroquinoline is a valuable starting material for creating a wide array of polyhalogenated heterocyclic systems. The presence of multiple halogen atoms (chlorine and fluorine) on the quinoline (B57606) core provides distinct reaction sites. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity enables chemists to construct more complex heterocyclic structures by building upon the quinoline framework.
For instance, the chlorine atom can be displaced by nucleophiles such as amines, thiols, and alkoxides to yield a variety of 4-substituted quinoline derivatives. These reactions are often facilitated by the electron-withdrawing nature of the fluorine atoms and the quinoline ring itself, which activates the 4-position towards nucleophilic attack. The resulting polyhalogenated quinolines can then undergo further transformations, such as cross-coupling reactions, to introduce additional diversity and complexity. This versatility makes this compound a key intermediate in the synthesis of novel heterocyclic compounds with potential applications in various fields of chemistry.
Intermediate in the Construction of Complex Organic Molecules with Tunable Properties
The unique electronic properties conferred by the fluorine and chlorine atoms make this compound an important intermediate in the synthesis of complex organic molecules with tailored characteristics. The trifluorinated benzene (B151609) ring significantly influences the electron density of the entire molecule, impacting its reactivity, lipophilicity, and metabolic stability. These properties are highly sought after in the design of bioactive molecules and functional materials.
The strategic placement of fluorine atoms can block metabolic pathways, enhancing the in vivo stability of drug candidates. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, influencing their binding interactions with biological targets. For example, similar polyhalogenated quinolines have been utilized as building blocks for anticancer agents, where the halogen substituents play a crucial role in their mechanism of action. The ability to fine-tune these properties through the incorporation of the this compound scaffold is a significant advantage in the development of new chemical entities with specific functions.
Precursor for Advanced Ligands in Organometallic and Coordination Chemistry
The nitrogen atom in the quinoline ring of this compound can act as a coordination site for metal ions, making it a valuable precursor for the synthesis of advanced ligands in organometallic and coordination chemistry. The electronic properties of the quinoline ring, modified by the presence of the halogen atoms, can influence the coordination properties of the resulting ligand, such as its binding affinity and the stability of the metal complex.
By modifying the 4-position through nucleophilic substitution, a wide variety of bidentate and polydentate ligands can be prepared. These ligands can then be used to form complexes with a range of transition metals. Such complexes have potential applications in catalysis, sensing, and materials science. For example, fluoroquinolone derivatives have been used to create metal complexes with interesting photophysical and biological properties. mdpi.com The ability to systematically modify the ligand structure starting from this compound allows for the rational design of metal complexes with desired catalytic or physical properties.
Scaffold for the Development of Functional Materials
The rigid, planar structure and the electronic properties of the this compound core make it an attractive scaffold for the development of novel functional materials. The presence of multiple fluorine atoms can enhance properties such as thermal stability and resistance to oxidation, which are desirable in many material applications.
Components in Organic Electronic Devices (e.g., OLEDs, OPVs, if applicable for related fluorinated quinolines)
Novel Fluorescent Probes and Dyes for Non-Biological Sensing or Imaging Applications
Fluoroquinolone derivatives are known to possess intrinsic fluorescence properties. nih.govresearchgate.netuq.edu.aursc.org This characteristic, combined with the ability to modify the quinoline structure, makes them promising candidates for the development of novel fluorescent probes and dyes. nih.govresearchgate.netuq.edu.aursc.org The fluorescence of these molecules can be sensitive to their local environment, such as polarity or the presence of specific analytes.
By introducing specific recognition moieties onto the this compound scaffold, it is possible to design fluorescent sensors for various non-biological applications. For example, a sensor for a particular metal ion could be created by attaching a chelating group to the 4-position. The binding of the metal ion would then cause a change in the fluorescence properties of the molecule, allowing for its detection. The tunability of the electronic and photophysical properties through chemical modification is a key advantage in the design of such sensors.
Constituent in Specialty Polymer and High-Performance Material Design
The incorporation of the rigid and thermally stable this compound unit into a polymer backbone can lead to the development of specialty polymers with enhanced properties. The high fluorine content can impart desirable characteristics such as low surface energy, chemical resistance, and thermal stability. These properties are valuable in a range of applications, including high-performance coatings, membranes, and advanced composites.
For instance, polymers containing fluoroquinolone units could exhibit improved resistance to harsh chemical environments or possess unique optical or electronic properties. The ability to polymerize derivatives of this compound opens up possibilities for creating a new class of high-performance materials with tailored functionalities. Research into similar fluorinated aromatic polymers has demonstrated their potential in demanding applications where conventional polymers fall short.
Substrate for Exploring New Reaction Methodologies and Catalytic Systems
The reactivity of the carbon-chlorine bond at the 4-position of the quinoline ring, activated by the electron-withdrawing nature of the nitrogen atom and the fluorine substituents, makes this compound an excellent substrate for investigating novel chemical transformations. Researchers have utilized this compound to develop and showcase the efficacy of new catalytic systems and reaction protocols.
The presence of multiple fluorine atoms on the benzene portion of the quinoline ring system introduces unique electronic properties, influencing the regioselectivity and efficiency of various coupling reactions. While specific studies on this compound are not extensively detailed in publicly available literature, the principles of its reactivity can be inferred from studies on analogous polyhalogenated and fluorinated quinolines. For instance, the development of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, often relies on substrates like 4-chloroquinolines to forge new carbon-carbon and carbon-heteroatom bonds.
Application in Agrochemical Research as a Structural Motif
In the realm of agrochemical research, the discovery of novel and effective active ingredients is paramount. The quinoline scaffold itself is a well-established pharmacophore in this field. The introduction of fluorine atoms into organic molecules is a widely recognized strategy in agrochemical design, as fluorine can significantly enhance properties such as metabolic stability, lipophilicity, and bioavailability, without a substantial increase in molecular size.
The this compound moiety serves as a valuable structural motif for the synthesis of new potential agrochemicals. The chlorine atom at the 4-position provides a convenient handle for introducing a wide range of other functional groups through nucleophilic substitution reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).
Future Directions and Emerging Research Avenues for 4 Chloro 6,7,8 Trifluoroquinoline
Development of Asymmetric Synthetic Routes to Chiral Derivatives
The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. While the synthesis of quinoline (B57606) derivatives is well-established, the development of asymmetric routes to chiral derivatives of polysubstituted quinolines like 4-Chloro-6,7,8-trifluoroquinoline remains a nascent field. researchgate.netrsc.org Future research is anticipated to focus on the development of novel catalytic systems that can achieve high enantioselectivity in the synthesis of chiral quinoline cores.
Organocatalysis, for instance, has shown promise in the atroposelective N-acylation of quinazolinone-type benzamides, leading to N-N axially chiral compounds with high yields and enantioselectivities. researchgate.net The principles of this approach could potentially be adapted to control the stereochemistry of substituents introduced onto the this compound scaffold. Furthermore, palladium-catalyzed oxidative desymmetrization of meso-dibenzoates has been successful in producing chiral cycloalkenones, which are versatile synthetic precursors. rsc.org Exploring similar transition-metal catalyzed desymmetrization strategies starting from appropriately substituted precursors could provide a viable pathway to chiral this compound derivatives. The synthesis of chiral trifluoromethylated compounds, such as heliotridane, has been achieved through asymmetric Friedel–Crafts reactions, highlighting the potential for developing enantioselective methods for trifluoromethyl-containing heterocycles. baranlab.org
Exploration of C-F and C-Cl Bond Activation for Novel Transformations
The presence of both chlorine and fluorine atoms on the quinoline ring of this compound offers a rich playground for selective bond activation and functionalization. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, and its selective activation and functionalization represent a significant challenge and a frontier in organic chemistry. researchgate.netresearchgate.net Conversely, the carbon-chlorine (C-Cl) bond is more readily activated, offering a handle for a variety of cross-coupling reactions.
Future research will likely delve into the chemoselective activation of the C-Cl bond in the presence of multiple C-F bonds. This would allow for the introduction of a wide range of substituents at the 4-position, leading to a diverse library of novel quinoline derivatives. Transition-metal catalysis, particularly with earth-abundant metals like cobalt and nickel, is a promising avenue for achieving such selective transformations. nih.gov
Moreover, the functionalization of the polyfluorinated aromatic ring through C-F bond activation is an emerging area with immense potential. researchgate.netresearchgate.netnih.gov While challenging, the ability to selectively replace one or more fluorine atoms with other functional groups would open up unprecedented opportunities for tailoring the electronic and steric properties of the molecule. This could involve the use of strong nucleophiles, transition-metal catalysts, or photoredox catalysis to overcome the high bond dissociation energy of the C-F bond. nih.gov The development of methods for the sequential and site-selective functionalization of the C-F bonds in this compound would be a significant breakthrough.
Integration into Microfluidic and Continuous Flow Reactor Systems for Scalable Synthesis
The translation of laboratory-scale syntheses to industrial production often faces challenges related to scalability, safety, and efficiency. Microfluidic and continuous flow reactor systems offer elegant solutions to these problems, enabling precise control over reaction parameters, enhanced heat and mass transfer, and the safe handling of hazardous reagents and intermediates. rsc.orgmpg.de
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions are invaluable tools in this endeavor. nih.gov For a molecule like this compound, with its multiple reactive sites, in-situ monitoring can provide critical information about reaction kinetics, the formation of intermediates, and the influence of various reaction parameters.
Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with rapid-mixing and continuous flow techniques, can provide detailed, time-resolved kinetic and structural information on off-equilibrium reactions. beilstein-journals.orgmdpi.com This would allow for the direct observation of intermediates in the synthesis and functionalization of this compound, shedding light on the operative reaction mechanisms.
Raman spectroscopy is another powerful, non-destructive technique that is well-suited for in-situ reaction monitoring, particularly for reactions involving fluorinated compounds. researchgate.netspectroscopyonline.comnih.gov The distinct vibrational signatures of C-Cl and C-F bonds can be used to track the progress of reactions involving their activation. researchgate.net Combining Raman spectroscopy with chemometric methods like Principal Component Analysis (PCA) can further enhance the ability to deconvolve complex reaction mixtures and extract quantitative kinetic data. researchgate.netspectroscopyonline.combeilstein-journals.org
Application of Machine Learning and Artificial Intelligence in Reaction Design and Outcome Prediction
The vast and complex landscape of chemical reactions presents a significant challenge for traditional, intuition-driven approaches to reaction design. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools to navigate this complexity, enabling the prediction of reaction outcomes, the optimization of reaction conditions, and even the discovery of new reactions. nih.govresearchgate.netresearchgate.netchemrxiv.orgcolumbia.edu
For a molecule like this compound, ML models can be trained on existing reaction data to predict the regioselectivity and stereoselectivity of various transformations. These models can help chemists to identify the optimal reaction conditions—such as catalyst, solvent, temperature, and reaction time—to achieve a desired outcome with high yield and selectivity. nih.govresearchgate.netresearchgate.netchemrxiv.orgcolumbia.edu Global models, trained on large and diverse reaction datasets, can suggest general conditions for new reactions, while local models can be used to fine-tune the parameters for a specific reaction family. nih.govresearchgate.netresearchgate.netcolumbia.edu The integration of ML with high-throughput experimentation platforms can create a closed-loop system for accelerated reaction discovery and optimization, significantly reducing the time and resources required for synthetic route development.
Uncharted Areas of Chemical Reactivity and Potential Applications in Novel Fields
The unique electronic properties conferred by the trifluorinated benzene (B151609) ring and the chloro-substituent at the 4-position suggest that this compound could find applications in fields beyond traditional medicinal chemistry.
Energy: The development of advanced energy storage solutions is a critical global challenge. Organic materials are being explored as alternatives to traditional inorganic materials in batteries due to their potential for facile synthesis, low toxicity, and tunable electrochemical properties. umd.eduresearchgate.net The electron-deficient nature of the polyfluorinated quinoline ring could make this compound and its derivatives interesting candidates for use as electrode materials or as components of electrolytes in batteries. nih.govresearchgate.netepa.gov The ability to tune the redox properties of the molecule through functionalization of the chloro and fluoro substituents could allow for the design of materials with tailored energy storage characteristics.
Environmental Remediation: Polyhalogenated aromatic compounds are a significant class of environmental pollutants. The development of efficient methods for their degradation is an area of active research. Reductive dehalogenation, using reagents such as zero-valent iron, has shown promise for the detoxification of various polyhalogenated compounds. The C-Cl and C-F bonds in this compound could potentially be targeted for reductive cleavage, leading to less halogenated and potentially less toxic products. Research into the selective dehalogenation of this and related compounds could contribute to the development of new environmental remediation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
